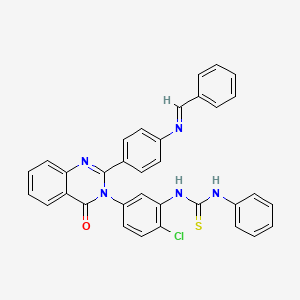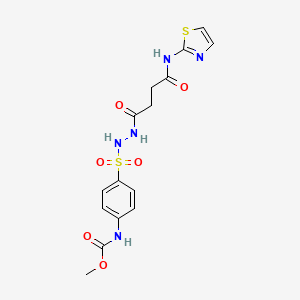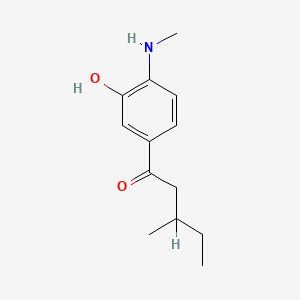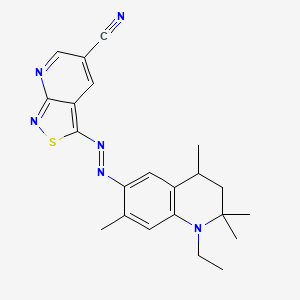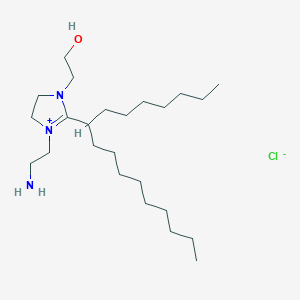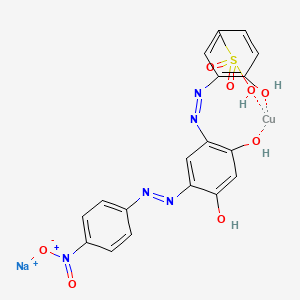
2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid: is a chemical compound with the molecular formula C15H18ClN3O2. It belongs to the class of barbituric acid derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorophenyl group attached to the iminobarbituric acid core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: In chemistry, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential therapeutic effects, including anticonvulsant and sedative activities.
Industry: In the industrial sector, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.
作用機序
The mechanism of action of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects on ion channels and enzyme activities contribute to its pharmacological profile. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
- 5,5-Diethyl-4-(2-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(3-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(4-bromophenyl)iminobarbituric acid
Comparison: Compared to its analogs, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid exhibits unique chemical reactivity and biological activity due to the position and nature of the substituents on the phenyl ring. The presence of the 4-chlorophenyl group influences its pharmacokinetics and pharmacodynamics, making it distinct from other similar compounds.
特性
CAS番号 |
87215-87-0 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC名 |
6-(4-chlorophenyl)imino-5,5-diethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-14(4-2)11(17-13(20)18-12(14)19)16-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
InChIキー |
DAEPESYMESSZGH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=NC2=CC=C(C=C2)Cl)NC(=O)NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


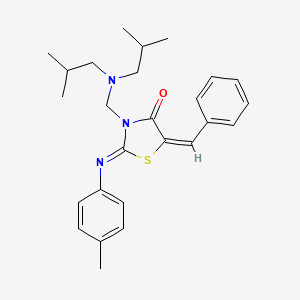
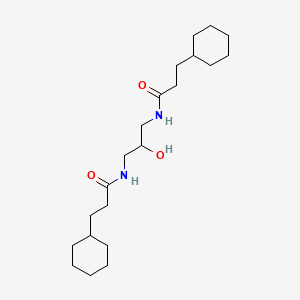
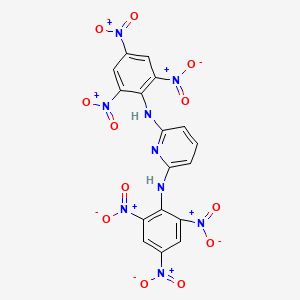
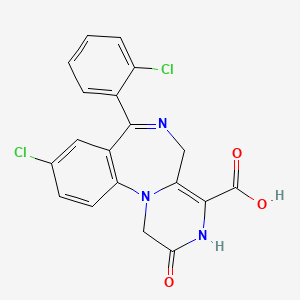
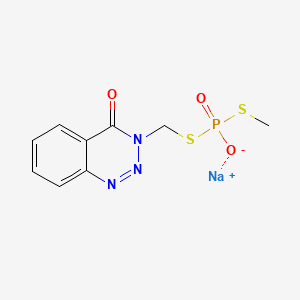
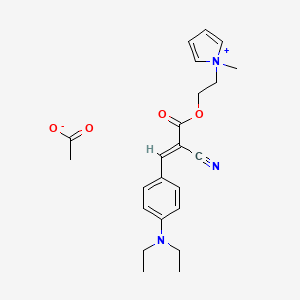
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
